Concanamycin F

Overview

Description

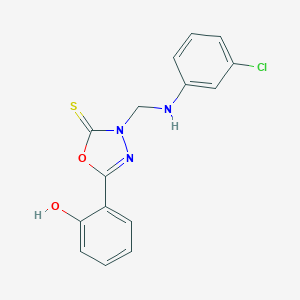

Concanamycin F, also known as Concanolide A, is a macrolide antibiotic . It is a specific and potent inhibitor of vacuolar H±ATPase . The molecular formula of Concanamycin F is C46H75NO14 .

Synthesis Analysis

A highly stereoselective total synthesis of Concanamycin F has been achieved . This synthesis involves a convergent route that includes the synthesis and coupling of its 18-membered tetraenic lactone and β-hydroxyl hemiacetal side chain subunits . The C1−C19 18-membered lactone aldehyde was synthesized through the intermolecular Stille coupling of the C5−C13 vinyl iodide and the C14−C19 vinyl stannane, followed by the construction of the C1−C4 diene and macrolactonization .Molecular Structure Analysis

The molecular structure of Concanamycin F consists of an 18-membered tetraenic lactone and a β-hydroxyl hemiacetal side chain . The molecular weight is 866.09 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Concanamycin F include intermolecular Stille coupling, construction of the diene, macrolactonization, esterification, intramolecular Stille coupling, and highly stereoselective aldol coupling .Physical And Chemical Properties Analysis

Concanamycin F is a white lyophilized solid . It is soluble in DMSO . The molecular weight is 866.09 and the molecular formula is C46H75NO14 .Scientific Research Applications

Inhibitor of V-ATPases and P-ATPases : Concanamycin F, along with bafilomycins, is recognized for its role in inhibiting vacuolar-type, proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases). These enzymes are vital in animal and plant cells, yeast, fungi, and bacteria, making Concanamycin F a valuable tool for studying their physiological roles (Dröse & Altendorf, 1997).

Antiherpetic Agent : Concanamycins, including Concanamycin F, have demonstrated potent inhibition of herpes simplex virus type 1 (HSV-1) replication in vitro. These compounds block the penetration of the virus into host cells and suppress the release of progeny viruses, making them potential antiherpetic agents (Hayashi et al., 2001).

Antimalarial Activity : Concanamycin F, as a macrolide antibiotic, has shown inhibitory effects against Plasmodium falciparum, a parasite responsible for malaria. It exhibits additive effects when used in combination with other antimalarial drugs, indicating its potential in antimalarial therapy (Auparakkitanon & Wilairat, 2006).

Inhibition of Enveloped Virus Entry : Concanamycin A, closely related to Concanamycin F, is a potent inhibitor of the entry of enveloped animal viruses like vesicular stomatitis virus, Semliki Forest virus, and influenza virus into cells. This suggests its role in studying and potentially inhibiting virus-cell interactions (Guinea & Carrasco, 1994).

Apoptosis Induction : Specific inhibitors of vacuolar type H(+)-ATPases, including Concanamycin F, have been found to induce apoptotic cell death, making them of interest in the study of cell death mechanisms and potential cancer treatments (Nishihara et al., 1995).

Safety And Hazards

Future Directions

While there is not much specific information available on the future directions of Concanamycin F, research on similar compounds like Concanavalin A has shown promise in the field of cancer therapy . These compounds have been found to bind to several receptors on cancerous and normal cells and modulate the related signaling cascades . This suggests potential future directions for research on Concanamycin F in the context of cancer treatment.

properties

IUPAC Name |

(3E,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20+/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZXLMPHTZVKJN-STTJUCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869013 | |

| Record name | Concanamycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Concanamycin F | |

CAS RN |

144539-92-4 | |

| Record name | Concanamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144539924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Concanamycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

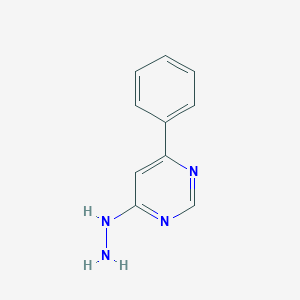

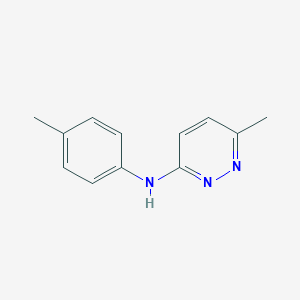

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)

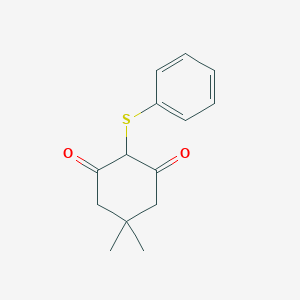

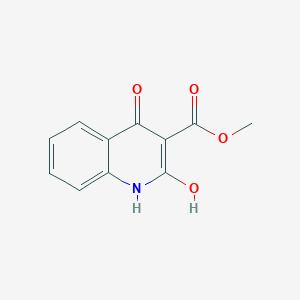

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)

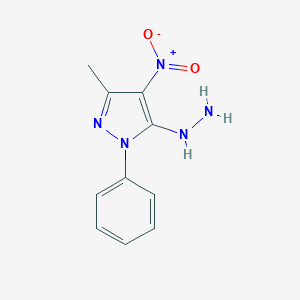

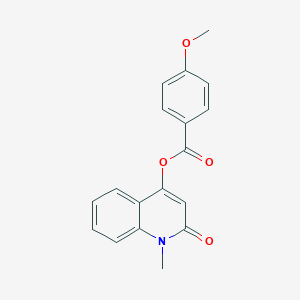

![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)